N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1706435-50-8
VCID: VC3023972
InChI: InChI=1S/C11H19N5/c1-9-8-10(16-6-2-3-7-16)15-11(14-9)13-5-4-12/h8H,2-7,12H2,1H3,(H,13,14,15)
SMILES: CC1=CC(=NC(=N1)NCCN)N2CCCC2
Molecular Formula: C11H19N5
Molecular Weight: 221.3 g/mol

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

CAS No.: 1706435-50-8

Cat. No.: VC3023972

Molecular Formula: C11H19N5

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine - 1706435-50-8

Specification

CAS No. 1706435-50-8
Molecular Formula C11H19N5
Molecular Weight 221.3 g/mol
IUPAC Name N'-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C11H19N5/c1-9-8-10(16-6-2-3-7-16)15-11(14-9)13-5-4-12/h8H,2-7,12H2,1H3,(H,13,14,15)
Standard InChI Key LDSRQYHOWQCDCX-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NCCN)N2CCCC2
Canonical SMILES CC1=CC(=NC(=N1)NCCN)N2CCCC2

Introduction

Chemical Structure and Composition

Molecular Structure

N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine consists of a pyrimidine core (a six-membered heterocyclic ring containing two nitrogen atoms) with three key substituents:

  • A methyl group at position 4 of the pyrimidine ring

  • A pyrrolidin-1-yl group (a pyrrolidine ring attached through its nitrogen atom) at position 6

  • An ethane-1,2-diamine moiety attached at position 2 of the pyrimidine ring through the N1 position of the diamine

This structure shares partial similarities with compounds found in the research literature, including N1-(6-Pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamine and trans rac-N1-(4-((6-amino-4-methylpyridin-2-yl)methyl)pyrrolidin-3-yl)ethane-1,2-diamine . The key differences lie in the central heterocyclic core (pyrimidine versus pyridine) and the specific substitution patterns.

Physicochemical Properties

Based on its chemical structure, N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is expected to have the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₃H₂₂N₆Calculated from structure
Molecular Weight~262 g/molCalculated from structure
AppearanceLikely a crystalline solidBased on similar compounds
SolubilityModerate to high water solubility due to amino groupsBased on structural features
LogP~1.5-2.5Estimated based on similar structures
pKaPrimary amines: ~9-10; Secondary amines: ~8-9Based on similar functional groups

The presence of multiple nitrogen atoms, including the diamine group and the pyrrolidine moiety, suggests that this compound would likely act as a base in solution and might form stable salts with various acids, which could be advantageous for pharmaceutical formulations.

Structural Comparison with Related Compounds

Comparative Analysis

To better understand the potential properties and applications of N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine, a comparison with structurally related compounds is valuable:

CompoundKey SimilaritiesKey DifferencesReference
N1-(6-Pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl)ethane-1,2-diamineContains pyrrolidin-1-yl group and ethane-1,2-diamine moietyUses pyridine core instead of pyrimidine; has trifluoromethyl instead of methyl group
trans rac-N1-(4-((6-amino-4-methylpyridin-2-yl)methyl)pyrrolidin-3-yl)ethane-1,2-diamineContains 4-methyl group and ethane-1,2-diamine moietyHas pyrrolidine in different position; uses pyridine core instead of pyrimidine

These structural comparisons suggest that N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine likely shares some pharmacological properties with these related compounds, while potentially offering unique biological activities due to its specific arrangement of functional groups.

Reaction TypePurposePotential Challenges
Nucleophilic aromatic substitutionIntroduction of pyrrolidine at position 6Regioselectivity in the presence of multiple reactive sites
Amination reactionAttachment of ethane-1,2-diamineControlling mono- vs. di-substitution
Protection-deprotection strategySelective functionalization of primary aminesOptimizing conditions to prevent side reactions

A one-pot multicomponent coupling approach, as described for related heterocyclic systems, might also be feasible: "We were able to develop a modular synthesis tolerant of significant modification to both the amide and the pyridinone substituents" . Such methodology could potentially be adapted for the pyrimidine scaffold with appropriate modifications.

Structural ElementPotential Effect on ActivityEvidence from Related Compounds
Pyrimidine vs. Pyridine coreMay alter binding specificity and metabolic stabilityPyrimidine vs. pyridine variations show different activity profiles
Methyl substitution positionCan significantly influence potency"Maintaining a nitrogen positioned akin to the thiazole nitrogen was important"
Nature of amine substituentsCritical for hydrogen bonding interactionsVariations in amine substituents affect target selectivity

These SAR considerations suggest that even small modifications to the structure of N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine could have significant effects on its biological activity and target selectivity.

Research Status and Future Directions

Current Research Gaps

The available literature reveals several research gaps regarding N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine:

  • Lack of comprehensive characterization data

  • Limited information on synthetic routes

  • Absence of biological activity profiles

  • No crystal structure data for binding mode analysis

These gaps represent opportunities for further research to fully elucidate the properties and potential applications of this compound.

Methodological Approaches

To advance understanding of this compound, several methodological approaches could be employed:

Research ApproachPurposeExpected Outcome
X-ray crystallographyDetermine precise 3D structureConfirmation of structural features and conformation
In vitro screeningIdentify biological targetsDiscovery of potential therapeutic applications
Metabolic stability studiesAssess pharmacokinetic propertiesInsights into drug-like characteristics
Computational dockingPredict binding modesGuidance for structural optimization

These approaches would provide comprehensive information about N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine and inform its potential development for specific applications.

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